2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Syntheses via Thioureido-Acetamides
Heterocycles by Cascade Reactions of Versatile Thioureido-Acetamides : Thioureido-acetamides serve as precursors for the synthesis of various heterocyclic compounds through one-pot cascade reactions, demonstrating excellent atom economy. These compounds are pivotal in creating 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and more, showcasing their versatility in heterocyclic syntheses (J. Schmeyers & G. Kaupp, 2002).
Crystal Structure and Synthesis Insights
Synthesis and Crystal Structure of 5-(p-Toly1)-4- [2-(2,4-dichlorophenoxy)acetamido]-l,2,4- triazole-3-thione Ethyl Acetate Solvate : This research illustrates the synthesis of a novel compound and its crystal structure, contributing to our understanding of molecular interactions and structural analysis in the field of chemical synthesis (Xue et al., 2008).
Antitumor and Antioxidant Activities
Synthesis, Antioxidant, and Antitumor Evaluation of Certain New N-substituted-2-amino-1,3,4-thiadiazoles : The study focuses on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities. This highlights the potential therapeutic applications of such compounds (W. Hamama et al., 2013).
Antibacterial Agent Development
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents : This research outlines the development of new antibacterial agents through the synthesis of novel compounds, showcasing the ongoing efforts in combating bacterial resistance (Manoj N. Bhoi et al., 2015).
Innovative Insecticidal Heterocycles
Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Thiadiazole Moiety against the Cotton Leafworm, Spodoptera Littoralis : The study presents the synthesis of heterocycles with a thiadiazole moiety and their insecticidal assessment, indicating the potential of these compounds in agricultural applications (A. Fadda et al., 2017).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-4-2-3-5-12(10)18-15(21)9-24-16-19-13-7-6-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPFGNYMHUZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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